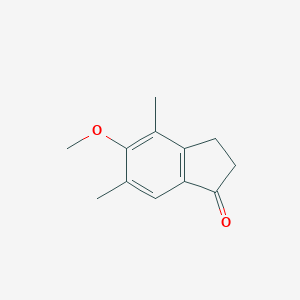

4,6-Dimethyl-5-methoxy-1-indanone

概要

説明

3,4-ジクロロベンザミルは、分子式がC13H12Cl3N7Oである合成有機化合物です。 ナトリウム-カルシウム交換体、ナトリウム輸送、および筋小胞体カルシウム放出チャネルの阻害剤として知られています

製法

合成経路と反応条件

3,4-ジクロロベンザミルの合成は、通常、3,4-ジクロロベンジルアミンと他の化学試薬を制御された条件下で反応させることから始まります。 具体的な合成経路と反応条件は異なる場合がありますが、一般的なプロセスは、一連の化学反応によってピラジンカルボキサミド構造を形成することを含みます .

工業的製造方法

3,4-ジクロロベンザミルの工業的製造には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 この化合物は通常固体形で製造され、安定性を維持するために低温で保管されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichlorobenzamil typically involves the reaction of 3,4-dichlorobenzylamine with other chemical reagents under controlled conditions. The specific synthetic route and reaction conditions can vary, but the general process involves the formation of the pyrazinecarboxamide structure through a series of chemical reactions .

Industrial Production Methods

Industrial production of 3,4-dichlorobenzamil involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and is stored at low temperatures to maintain its stability .

化学反応の分析

反応の種類

3,4-ジクロロベンザミルは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化してさまざまな酸化生成物を形成することができます。

還元: 還元反応は、3,4-ジクロロベンザミルの化学構造を修飾するために実行できます。

置換: この化合物は、特定の原子または基が他の原子または基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件

3,4-ジクロロベンザミルの反応に使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 温度、圧力、溶媒などの反応条件は、目的の生成物を得るために慎重に制御されます .

生成される主要な生成物

3,4-ジクロロベンザミルの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物には、元の化合物のさまざまな誘導体および修飾形態が含まれる可能性があります .

科学的研究の応用

Neuroprotective Properties

Research indicates that 4,6-Dimethyl-5-methoxy-1-indanone exhibits significant neuroprotective effects. It has been studied for its potential to inhibit cholinesterases, enzymes associated with neurodegenerative diseases like Alzheimer's disease. Notably, in vitro studies have shown that it can inhibit amyloid beta aggregation, a key factor in Alzheimer's pathology.

Case Study: Alzheimer’s Disease Models

- In a mouse model of Alzheimer's disease, administration of this compound resulted in reduced amyloid-beta plaque formation and improved cognitive functions, suggesting its potential as a therapeutic agent against neurodegeneration.

Anticancer Activity

The compound has also been investigated for its antiproliferative effects against various cancer cell lines. Its structural features allow it to interact with cellular pathways involved in cancer progression.

Case Study: Anticancer Screening

- In comparative studies involving derivatives of indanones, this compound demonstrated superior activity against cancer cells compared to other tested compounds. This led to further investigations into its structure-activity relationship and mechanisms of action .

Antibacterial Applications

Preliminary studies suggest that this compound may possess antibacterial properties. Its ability to inhibit specific bacterial growth could make it a candidate for developing new antibacterial agents.

作用機序

3,4-ジクロロベンザミルの作用機序は、細胞内カルシウムレベルの調節に重要な役割を果たすナトリウム-カルシウム交換体の阻害に関与しています。 この交換体を阻害することで、3,4-ジクロロベンザミルは筋肉の収縮やシグナル伝達などのさまざまな細胞プロセスに影響を与える可能性があります . この化合物は、ナトリウム輸送と筋小胞体カルシウム放出チャネルも阻害し、さらに細胞のカルシウム動態に影響を与えます .

類似の化合物との比較

類似の化合物

アミロライド: ナトリウム-カルシウム交換体の別の阻害剤ですが、化学構造が異なります。

ベンザミル: イオン輸送メカニズムに対して同様の阻害効果を持つ関連化合物。

EIPA(5-(N-エチル-N-イソプロピル)アミロライド): アミロライドの誘導体で、阻害特性が向上しています。

独自性

3,4-ジクロロベンザミルは、ナトリウム-カルシウム交換体とその関連経路を効果的に阻害できる特定の化学構造によりユニークです。 その独特の分子構造は、他の同様の化合物と比較して、効力と選択性の点で利点を提供します .

類似化合物との比較

Similar Compounds

Amiloride: Another inhibitor of the sodium-calcium exchanger, but with a different chemical structure.

Benzamil: A related compound with similar inhibitory effects on ion transport mechanisms.

EIPA (5-(N-ethyl-N-isopropyl)amiloride): A derivative of amiloride with enhanced inhibitory properties.

Uniqueness

3,4-Dichlorobenzamil is unique due to its specific chemical structure, which allows it to effectively inhibit the sodium-calcium exchanger and related pathways. Its distinct molecular configuration provides advantages in terms of potency and selectivity compared to other similar compounds .

生物活性

4,6-Dimethyl-5-methoxy-1-indanone (CAS No. 109025-37-8) is a compound that has garnered attention due to its diverse biological activities. This article aims to compile and analyze the available research findings on its biological effects, focusing on its neuroprotective properties, antiproliferative effects against cancer cells, and potential as an antibacterial agent.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 202.24 g/mol

The compound features a methoxy group and two methyl groups on the indanone structure, contributing to its unique biological properties.

1. Neuroprotective Effects

Research indicates that this compound exhibits notable neuroprotective effects. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. The compound's mechanism appears to involve the modulation of reactive oxygen species (ROS) levels, thereby preventing apoptosis in neuronal cells.

Table 1: Neuroprotective Activity Studies

| Study Reference | Cell Type | Concentration (µM) | Effect Observed |

|---|---|---|---|

| PC12 | 10 | Reduced ROS levels | |

| SH-SY5Y | 20 | Increased cell viability |

2. Antiproliferative Activity

This compound has also been evaluated for its antiproliferative activity against various cancer cell lines. The compound demonstrated significant inhibitory effects, particularly against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

Table 2: Antiproliferative Effects

| Cell Line | IC₅₀ (µM) | Comparison Agent | IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 | 3.1 | Doxorubicin | 0.5 |

| HCT116 | 4.4 | Etoposide | 2.0 |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

3. Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against Gram-positive bacteria. Specifically, it has been tested against strains such as Staphylococcus aureus and Enterococcus faecalis.

Table 3: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µM |

| Enterococcus faecalis | 8 µM |

These findings suggest that this compound may serve as a lead compound for developing new antibacterial agents.

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Neuroprotection in Alzheimer’s Disease Models : A study utilized this compound in a mouse model of Alzheimer’s disease, where it was found to reduce amyloid-beta plaque formation and improve cognitive functions.

- Anticancer Screening : In a series of experiments assessing various derivatives of indanones, this compound exhibited superior activity compared to other tested compounds, leading to further investigations into its structure-activity relationship.

特性

IUPAC Name |

5-methoxy-4,6-dimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-7-6-10-9(4-5-11(10)13)8(2)12(7)14-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYACCKGWCTTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC2=O)C(=C1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554726 | |

| Record name | 5-Methoxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109025-37-8 | |

| Record name | 5-Methoxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。